Cilomilast
Overview
Description
Cilomilast, also known by its chemical name cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexanecarboxylic acid, is a drug developed for the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). It is an orally active compound that functions as a selective phosphodiesterase-4 inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The carboxylic acid group is then introduced via oxidation of an intermediate .
Industrial Production Methods: Industrial production of cilomilast follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Cilomilast undergoes various chemical reactions, including:
Oxidation: Conversion of intermediate compounds to introduce the carboxylic acid group.
Reduction: Potential reduction of the cyano group under specific conditions.
Substitution: Nucleophilic substitution reactions to introduce functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as cyanide ions for nucleophilic substitution.
Major Products: The major products formed from these reactions include the final this compound compound and various intermediates that are further processed to achieve the desired chemical structure .
Scientific Research Applications
Mechanism of Action
Cilomilast exerts its effects by selectively inhibiting the enzyme phosphodiesterase-4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases intracellular levels of cAMP, leading to the suppression of pro-inflammatory and immune cell activity. This results in reduced inflammation and improved lung function in patients with COPD and asthma .
Comparison with Similar Compounds
Cilomilast belongs to the second generation of phosphodiesterase inhibitors. Similar compounds include:
Roflumilast: Another selective phosphodiesterase-4 inhibitor used in the treatment of COPD.
Piclamilast: A phosphodiesterase-4 inhibitor with similar anti-inflammatory properties but different pharmacokinetic profiles.
Sildenafil and Tadalafil: While primarily used for other indications, these compounds also inhibit phosphodiesterase enzymes and have been studied for their potential anti-inflammatory effects.
Properties
IUPAC Name |
4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBUZOUXXHZCFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046686, DTXSID40861410 | |
Record name | Cilomilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cilomilast shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells and that is 10-fold more selective for PDE4D than for PDE4A, -B or -C. In vitro, cilomilast suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and COPD. Moreover, it is highly active in animal models of these diseases. Cilomilast has been shown to exert potent anti-inflammatory effects both in vitro and in vivo. | |
Record name | Cilomilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
153259-65-5 | |
Record name | Cilomilast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153259655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilomilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cilomilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CILOMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ATB1C1R6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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